[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate
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Overview
Description
The compound [6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, a carbamate group, and a bicyclic structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate typically involves multi-step organic reactions. The process begins with the preparation of the core bicyclic structure, followed by the introduction of hydroxyl groups and the carbamate group under controlled conditions. Common reagents used in these reactions include strong acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Related Compound E: Shares some structural similarities but differs in its specific functional groups and biological activity.
(-)-Carvone: A natural compound with a different core structure but similar functional groups, used in agriculture.
Uniqueness
The unique combination of hydroxyl groups, a carbamate group, and a bicyclic structure sets this compound apart from others. Its specific arrangement of functional groups and overall structure contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of [6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[1531]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C41H67NO12 |
---|---|
Molecular Weight |
766.0 g/mol |
IUPAC Name |
[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate |
InChI |
InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+ |
InChI Key |
BAMOPHNQZMRRFR-HDTXIYAQSA-N |
Isomeric SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(/C=C/C(CCC/C=C(/C2C(=CCC(O2)(CC(=O)O1)O)C)\C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |
Origin of Product |
United States |
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